molecular formula C13H9F2NO B5768434 N-(2,6-difluorophenyl)benzamide

N-(2,6-difluorophenyl)benzamide

Cat. No.: B5768434
M. Wt: 233.21 g/mol
InChI Key: PTLDWNXJEKWHQI-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)benzamide (C₁₃H₉F₂NO) is a fluorinated aromatic amide featuring a benzamide core substituted with two fluorine atoms at the 2- and 6-positions of the aniline ring. This structural motif is critical in medicinal chemistry, as fluorination often enhances metabolic stability, bioavailability, and target binding affinity .

Properties

IUPAC Name

N-(2,6-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLDWNXJEKWHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)benzamide typically involves the condensation reaction of 2,6-difluoroaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to reflux conditions.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Reduction: N-(2,6-difluorophenyl)benzylamine.

    Oxidation: 2,6-difluorobenzoic acid.

Scientific Research Applications

N-(2,6-difluorophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.

    Industrial Applications: The compound may be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The compound can inhibit the activity of target enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

The position and type of halogen substituents significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Benzamide/Aniline) Molecular Formula Key Properties/Activities References
N-(2,6-Difluorophenyl)benzamide Benzamide: None; Aniline: 2,6-F₂ C₁₃H₉F₂NO Structural analog to anticonvulsants; used in synthetic intermediates
2-Chloro-N-(2,6-dichlorophenyl)benzamide Benzamide: 2-Cl; Aniline: 2,6-Cl₂ C₁₃H₈Cl₃NO Trans amide conformation; crystallographic similarity to fluorinated analogs
4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116) Benzamide: 4-NH₂; Aniline: 2,6-Me₂ C₁₅H₁₆N₂O Anticonvulsant; metabolized via N-acetylation and hydroxylation
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Benzamide: 3,4,5-OH₃; Aniline: 4-OH C₁₅H₁₅NO₅ Antioxidant; DPPH IC₅₀ = 22.8 μM
N-(2,6-Difluorophenyl)-4-methoxybenzamide Benzamide: 4-OMe; Aniline: 2,6-F₂ C₁₄H₁₁F₂NO₂ Improved lipophilicity vs. parent compound

Key Observations:

  • Halogenation: Fluorination at 2,6-positions (vs.
  • Functional Groups: Methoxy (4-OMe) or amino (4-NH₂) groups on the benzamide ring modulate electronic properties and bioavailability. LY201116’s 4-NH₂ group facilitates N-acetylation, a major metabolic pathway .
  • Antioxidant Activity : Hydroxyl groups (e.g., THHEB) confer radical scavenging activity, absent in halogenated analogs .

Crystallographic and Conformational Comparisons

  • Amide Group Geometry : Fluorinated and chlorinated analogs exhibit a trans conformation of the N–H and C=O bonds, stabilizing planar amide structures critical for intermolecular interactions .
  • Packing Efficiency : Di- and tri-fluorinated benzamides (e.g., C₆H₅CONHC₆F₂) display similar unit cell parameters but lack trisubstituted fluorine analogs for direct comparison .

Metabolic and Pharmacokinetic Profiles

  • LY201116 : Rapid absorption (Tₘₐₓ = 0.75 hr in rats) and elimination (t₁/₂ = 9.4 min IV) with major metabolites HADMP and ADMP .
  • Prodrug DEGA : Metabolized to LY201116 via sequential N-deethylation, highlighting the role of hydrolytic enzymes in activating fluorinated benzamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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